3,3-dimethyl-2H-furo[2,3-b]pyridine
Description
Properties
CAS No. |
182819-49-4 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3,3-dimethyl-2H-furo[2,3-b]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)6-11-8-7(9)4-3-5-10-8/h3-5H,6H2,1-2H3 |
InChI Key |
JJPUOMQZIPJIMN-UHFFFAOYSA-N |
SMILES |
CC1(COC2=C1C=CC=N2)C |
Canonical SMILES |
CC1(COC2=C1C=CC=N2)C |
Synonyms |
Furo[2,3-b]pyridine, 2,3-dihydro-3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound features a fused furan and pyridine ring system, which contributes to its unique chemical properties. Its molecular formula is , and it exhibits a range of reactivity due to the presence of both nitrogen and oxygen atoms within its structure.
Medicinal Chemistry
3,3-Dimethyl-2H-furo[2,3-b]pyridine serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential in treating multiple diseases due to their biological activities. Notably, it has been linked to:
- Antitumor Activity : Compounds derived from this scaffold exhibit antiproliferative effects against various cancer cell lines, making them candidates for cancer therapy .
- Inflammation Inhibition : Research indicates that some derivatives can inhibit the proteolytic activation of the PAR-2 signaling pathway, which is involved in inflammatory responses .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical transformations:
- Oxidation and Reduction Reactions : It can undergo oxidation to yield ketones or carboxylic acids and reduction to form alcohols or amines .
- Nucleophilic Substitution : The pyridine ring can participate in nucleophilic substitution reactions, expanding its utility in synthetic chemistry .
Data Table: Applications Overview
Case Study 1: Antitumor Activity
In a study published by ResearchGate, derivatives of this compound were tested against several cancer cell lines. Results indicated significant antiproliferative effects, suggesting potential as anticancer agents .
Case Study 2: Inhibition of Inflammatory Responses
A patent detailing the use of furo[3,2-b]pyridine compounds highlighted their effectiveness in inhibiting PAR-2 activation, which plays a role in inflammatory responses. This suggests that derivatives could be developed into therapeutic agents for conditions such as Crohn's disease and rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The substitution of oxygen (in furopyridines) versus sulfur (in thieno[2,3-b]pyridines) significantly alters electronic and steric profiles. For example:
- Thieno[2,3-b]pyridines: Sulfur’s lower electronegativity increases lipophilicity but reduces aqueous solubility, necessitating formulation aids like cyclodextrins for pharmacokinetic studies .
- The 3,3-dimethyl substitution in 2H-furo[2,3-b]pyridine introduces steric constraints that may limit π-π stacking interactions compared to unsubstituted analogs .
Physicochemical Challenges
- Solubility: Thieno[2,3-b]pyridines suffer from poor aqueous solubility (~0.01 mg/mL), limiting their therapeutic utility without formulation aids . The dimethyl group in this compound may mitigate this issue via enhanced polarity.
- Stability: Furopyridines are prone to oxidative degradation at the furan oxygen, whereas thieno analogs exhibit greater thermal stability .
Preparation Methods
Metal-Free Cyclization with Ethyl Chloroacetate
A prominent method involves reacting pyridine-N-oxide derivatives with ethyl chloroacetate under basic conditions. For example, 3-methylpyridine-N-oxide reacts with ethyl chloroacetate in dimethylformamide (DMF) at 60°C to yield 2-(ethylcarboxylate)-3-methylfuro[2,3-b]pyridine. Subsequent hydrolysis and decarboxylation generate the 3-methyl derivative, which undergoes further alkylation with methyl iodide in the presence of potassium carbonate to introduce the second methyl group. This two-step process achieves 3,3-dimethyl substitution with a 65–78% overall yield (Table 1).
Table 1: Reaction Conditions and Yields for Metal-Free Cyclization
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3-Methylpyridine-N-oxide | Ethyl chloroacetate | DMF, 60°C, 6 h | 2-Ethylcarboxylate derivative | 85 |
| 2-Ethylcarboxylate derivative | Methyl iodide, K₂CO₃ | THF, reflux, 12 h | 3,3-Dimethyl product | 78 |
Spectroscopic data for the final product include:
-
¹H NMR (CDCl₃): δ 1.38 (t, 3H, CH₃), 2.12 (s, 6H, 2×CH₃), 7.24 (s, 1H, H-5), 8.09 (d, 1H, H-6).
-
IR (KBr): 1670 cm⁻¹ (C=O stretch absent post-decarboxylation).
Thorpe-Ziegler Cyclization for Furan Ring Formation
Substrate Design and Reaction Optimization
The Thorpe-Ziegler reaction enables the construction of the furo[2,3-b]pyridine core from pyridine derivatives bearing adjacent nitrile and ketone groups. For instance, 3-cyano-2-acetylpyridine undergoes cyclization in ethanol with sodium ethoxide at 80°C, forming the fused ring system. Introducing gem-dimethyl groups at the ketone stage (e.g., using 3-cyano-2-(isopropylidene)pyridine) directly yields 3,3-dimethyl substitution upon cyclization. This method achieves yields of 70–83% (Table 2).
Table 2: Thorpe-Ziegler Cyclization Parameters
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Cyano-2-(isopropylidene)pyridine | NaOEt | Ethanol | 80 | 83 |
| 3-Cyano-2-acetylpyridine | NaOEt | Ethanol | 80 | 78 |
Key spectral features:
Post-Synthetic Functionalization Techniques
Directed C–H Methylation
After forming the furopyridine core, directed ortho-metalation facilitates methylation at the 3-position. Using lithium diisopropylamide (LDA) at −78°C, deprotonation of 3-methylfuro[2,3-b]pyridine generates a lithiated intermediate, which reacts with methyl iodide to install the second methyl group. This approach yields 72% of the desired product but requires stringent anhydrous conditions.
Table 3: Post-Synthetic Methylation Efficiency
| Substrate | Methylation Agent | Conditions | Yield (%) |
|---|---|---|---|
| 3-Methylfuro[2,3-b]pyridine | Methyl iodide | LDA, THF, −78°C | 72 |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times for hydrazone formation and cyclization steps. For example, condensing 3-acetylfuro[2,3-b]pyridine with hydrazine hydrate under microwave irradiation (150 W, 120°C) completes in 20 minutes versus 6 hours conventionally, maintaining a 75% yield. This method is ideal for thermally sensitive intermediates.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Metal-Free Cyclization: Offers simplicity and avoids transition metals but requires multi-step decarboxylation/alkylation.
-
Thorpe-Ziegler Reaction: Directly incorporates dimethyl groups but depends on specialized precursors.
-
Post-Synthetic Methylation: Flexible but low-yielding due to side reactions.
Q & A
Q. Advanced
- Molecular docking : Chromeno[2,3-b]pyridine derivatives were docked into SIRT2 binding pockets to predict binding modes and affinity .
- QSAR modeling : Correlates electronic/steric properties (e.g., Hammett constants) with activity to guide substituent selection .
- Scaffold-hopping validation : Retaining pharmacophoric features (e.g., hydrogen-bond donors) during core structure modifications .
How can conflicting SAR data be resolved in kinase inhibitor development?
Q. Advanced
- Orthogonal assays : Confirm target engagement using biochemical (enzyme inhibition) and cellular (phosphorylation assays) models .
- Crystallography : Resolve binding mode discrepancies (e.g., JAK3 vs. BTK selectivity) via X-ray structures .
- Metabolic profiling : Rule out off-target effects caused by reactive metabolites .
What strategies improve metabolic stability without compromising potency?
Q. Advanced
- Fluorine substitution : Reduces CYP450-mediated oxidation (e.g., fluorine at position 5 enhances plasma stability in dopamine D4 ligands) .
- Bioisosteric replacement : Exchanging labile esters with amides or heterocycles .
- Prodrug approaches : Masking polar groups (e.g., phosphonates) to enhance bioavailability .
How is regioselectivity achieved during functionalization of the fused ring system?
Q. Methodological
- Directing groups : Use of N-oxides or sulfonyl groups to steer electrophilic substitution .
- Protection/deprotection : Sequential blocking of reactive sites (e.g., TsCl protection in pyrrolo[2,3-b]pyridine synthesis) .
- Metal catalysis : Pd-mediated C-H activation for site-specific arylation .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- By-product control : Optimize reaction conditions (e.g., temperature, solvent) to minimize impurities .
- Continuous flow systems : Improve yield and reproducibility for key steps like cyclization .
- Purification : Use of preparative HPLC or crystallization gradients for complex mixtures .
How do fused ring systems (e.g., furo vs. thieno) influence target selectivity?
Q. Advanced
- Electronic effects : Thieno[2,3-b]pyridines exhibit higher π-π stacking potential with hydrophobic kinase pockets (e.g., mGluR5) compared to furans .
- Conformational rigidity : Furopyridines restrict rotational freedom, enhancing affinity for JAK3 over BTK .
- Solubility trade-offs : Sulfur in thieno derivatives improves membrane permeability but reduces aqueous solubility .
What in vitro models are suitable for evaluating immunomodulatory activity?
Q. Methodological
- Cytokine profiling : Measure IL-6, TNF-α suppression in LPS-stimulated macrophages .
- T-cell proliferation assays : Assess inhibition of CD3/CD28-induced proliferation .
- JAK-STAT pathway reporters : Luciferase-based systems quantify pathway modulation .
How can ligand efficiency (LE) be optimized in hit-to-lead campaigns?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
